molecular formula C10H17F3N4O2S B2419695 3,3,3-trifluoro-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propane-1-sulfonamide CAS No. 2034267-79-1

3,3,3-trifluoro-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propane-1-sulfonamide

Katalognummer: B2419695
CAS-Nummer: 2034267-79-1
Molekulargewicht: 314.33
InChI-Schlüssel: RFQVJLUDCPUNBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Eigenschaften

IUPAC Name

3,3,3-trifluoro-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]propane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F3N4O2S/c1-8(2)9(7-17-14-4-5-15-17)16-20(18,19)6-3-10(11,12)13/h4-5,8-9,16H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQVJLUDCPUNBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1N=CC=N1)NS(=O)(=O)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Analyse Chemischer Reaktionen

3,3,3-trifluoro-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propane-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, to form oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups in the compound.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Biologische Aktivität

The compound 3,3,3-trifluoro-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propane-1-sulfonamide is a novel synthetic molecule that incorporates both trifluoromethyl and triazole functionalities. This unique structure has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological contexts, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C10H14F3N3O2S\text{C}_{10}\text{H}_{14}\text{F}_3\text{N}_3\text{O}_2\text{S}

Key Properties

PropertyValue
Molecular Weight303.29 g/mol
LogP0.4
Hydrogen Bond Donors2
Hydrogen Bond Acceptors8
Rotatable Bonds2

The biological activity of 3,3,3-trifluoro-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propane-1-sulfonamide is primarily attributed to its interaction with various biological targets. The incorporation of the triazole moiety is significant as triazoles are known to exhibit a range of pharmacological effects, including antifungal and antibacterial properties.

  • Antifungal Activity : Triazoles are commonly used in antifungal therapies due to their ability to inhibit the synthesis of ergosterol, a key component of fungal cell membranes.
  • Antibacterial Activity : The sulfonamide group is known for its antibacterial properties by inhibiting bacterial folic acid synthesis.

Study 1: Antifungal Efficacy

A study evaluated the antifungal efficacy of various triazole derivatives against common fungal pathogens such as Candida albicans and Aspergillus flavus. The results indicated that compounds with similar structural features to 3,3,3-trifluoro-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propane-1-sulfonamide exhibited potent inhibitory effects on fungal growth.

Study 2: Antibacterial Properties

In vitro tests demonstrated that the compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis and interference with metabolic pathways related to folate synthesis.

Comparative Biological Activity

A comparative analysis of similar compounds reveals the following:

Compound NameAntifungal ActivityAntibacterial Activity
Compound A (Triazole derivative)ModerateHigh
Compound B (Sulfonamide derivative)LowModerate
3,3,3-trifluoro-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propane-1-sulfonamide HighHigh

Q & A

Q. What are the common synthetic routes for 3,3,3-trifluoro-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propane-1-sulfonamide, and what key steps are involved?

  • Methodological Answer : The synthesis typically involves:
  • Triazole ring formation : Cycloaddition between azides and alkynes under Cu(I) catalysis (click chemistry) .
  • Sulfonamide introduction : Nucleophilic substitution of a sulfonyl chloride precursor with a secondary amine intermediate .
  • Purification : Column chromatography or recrystallization in solvents like dichloromethane (DCM) or dimethylformamide (DMF) to isolate the product .
    Key reagents include trifluoroethyl sulfonyl chloride and temperature-controlled steps (0–60°C) to optimize yields .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H}-, 13C^{13}\text{C}-, and 19F^{19}\text{F}-NMR to confirm substituent positions and trifluoromethyl group integrity .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
  • HPLC : Assess purity (>95%) with reverse-phase C18 columns and UV detection at 254 nm .

Q. What functional groups in this compound contribute to its potential bioactivity, and how?

  • Methodological Answer :
  • Sulfonamide moiety : Enhances binding to enzymatic targets (e.g., carbonic anhydrase) via hydrogen bonding and hydrophobic interactions .
  • Triazole ring : Participates in π-π stacking and dipole interactions with protein active sites .
  • Trifluoromethyl group : Improves metabolic stability and membrane permeability due to its electronegativity and lipophilicity .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound and reduce experimental trial-and-error?

  • Methodological Answer :
  • Reaction path search : Use quantum chemical calculations (e.g., DFT) to predict transition states and intermediates, narrowing viable reaction conditions .
  • Machine learning : Train models on existing reaction datasets to predict optimal solvents, catalysts, and temperatures .
  • Feedback loops : Integrate experimental data (e.g., failed reactions) into computational workflows to refine predictions .

Q. What strategies address solubility and bioavailability challenges posed by the compound’s hydrophobic groups?

  • Methodological Answer :
  • Co-solvents : Use DMF or DMSO in in vitro assays to enhance solubility .
  • Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) to the sulfonamide nitrogen, which hydrolyze in vivo .
  • Nanoparticle encapsulation : Employ lipid-based carriers to improve oral bioavailability .

Q. How can researchers resolve contradictions between in vitro enzyme inhibition and in vivo efficacy data?

  • Methodological Answer :
  • Pharmacokinetic profiling : Measure plasma protein binding, metabolic stability (using liver microsomes), and tissue distribution .
  • Isotope labeling : Synthesize 14C^{14}\text{C}- or 3H^{3}\text{H}-labeled analogs to track absorption and excretion .
  • Structural analogs : Modify the triazole or trifluoromethyl group to balance potency and pharmacokinetics .

Q. What structural modifications enhance target binding affinity while minimizing off-target interactions?

  • Methodological Answer :
  • SAR studies : Replace the trifluoromethyl group with -CF2_2H or -OCF3_3 to tune electronic effects .
  • Bioisosteres : Substitute the triazole with tetrazole or imidazole rings to alter steric and electronic profiles .
  • Molecular docking : Screen virtual libraries to prioritize analogs with predicted high target specificity .

Q. How can researchers assess the compound’s stability under different conditions, and what are common degradation pathways?

  • Methodological Answer :
  • Forced degradation studies : Expose the compound to heat (40–80°C), humidity (75% RH), and pH extremes (1–13) .
  • LC-MS monitoring : Identify degradation products (e.g., hydrolyzed sulfonamide or oxidized triazole) .
  • Stabilizers : Add antioxidants (e.g., BHT) or lyophilize the compound to mitigate hydrolysis .

Q. What enzymatic inhibition mechanisms are proposed for this compound, and how can they be validated?

  • Methodological Answer :
  • Kinetic assays : Determine KiK_i values via Lineweaver-Burk plots to classify inhibition as competitive/non-competitive .
  • X-ray crystallography : Resolve co-crystal structures with target enzymes (e.g., carbonic anhydrase) to visualize binding modes .
  • Mutagenesis : Engineer enzyme active-site mutants to confirm critical binding residues .

Q. How can researchers troubleshoot impurities in the final product, and what purification methods are effective?

  • Methodological Answer :
  • Impurity profiling : Use LC-MS to identify byproducts (e.g., unreacted sulfonyl chloride or triazole precursors) .
  • Process optimization : Adjust stoichiometry (1.2:1 amine:sulfonyl chloride) and reaction time (12–24 hrs) .
  • Purification : Employ preparative HPLC with acetonitrile/water gradients or silica gel chromatography .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.